Cas no 2034604-05-0 (4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide)

4-Phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide is a specialized organic compound featuring a phenyl-substituted pyrimidine core linked to a butanamide moiety via an ethylene spacer. Its molecular structure combines aromatic and heterocyclic components, making it a potential intermediate in pharmaceutical and agrochemical synthesis. The compound's design allows for selective interactions with biological targets, particularly in drug discovery applications where pyrimidine derivatives are valued for their bioactivity. Its well-defined synthetic pathway and stability under standard conditions enhance its utility in research and development. The presence of both phenyl and pyrimidine groups may contribute to binding affinity in receptor studies, positioning it as a candidate for further investigation in medicinal chemistry.
4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide structure
2034604-05-0 structure
Product name:4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide
CAS No:2034604-05-0
MF:C22H23N3O
MW:345.4375
CID:5355579

4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide Chemical and Physical Properties

Names and Identifiers

    • 4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide
    • 4-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)butanamide
    • Inchi: 1S/C22H23N3O/c26-21(13-7-10-18-8-3-1-4-9-18)23-15-14-19-16-24-22(25-17-19)20-11-5-2-6-12-20/h1-6,8-9,11-12,16-17H,7,10,13-15H2,(H,23,26)
    • InChI Key: UHZGOMVKNVTYIP-UHFFFAOYSA-N
    • SMILES: O=C(C([H])([H])C([H])([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([H])([H])C([H])([H])C1=C([H])N=C(C2C([H])=C([H])C([H])=C([H])C=2[H])N=C1[H]

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 394
  • XLogP3: 3.7
  • Topological Polar Surface Area: 54.9

4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6284-0446-10μmol
4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide
2034604-05-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6284-0446-25mg
4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide
2034604-05-0
25mg
$109.0 2023-09-09
Life Chemicals
F6284-0446-20μmol
4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide
2034604-05-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6284-0446-10mg
4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide
2034604-05-0
10mg
$79.0 2023-09-09
Life Chemicals
F6284-0446-30mg
4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide
2034604-05-0
30mg
$119.0 2023-09-09
Life Chemicals
F6284-0446-100mg
4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide
2034604-05-0
100mg
$248.0 2023-09-09
Life Chemicals
F6284-0446-2mg
4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide
2034604-05-0
2mg
$59.0 2023-09-09
Life Chemicals
F6284-0446-2μmol
4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide
2034604-05-0
2μmol
$57.0 2023-09-09
Life Chemicals
F6284-0446-5μmol
4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide
2034604-05-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6284-0446-3mg
4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide
2034604-05-0
3mg
$63.0 2023-09-09

Additional information on 4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide

4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide

The compound 4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide (CAS No: 2034604-05-0) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amides, characterized by the presence of an amide functional group (-CONH-) and a phenyl group attached to the nitrogen atom. The molecule's structure is further enriched by the presence of a pyrimidine ring system, which adds to its unique chemical properties and reactivity.

The pyrimidine ring in this compound plays a crucial role in its biological activity and chemical reactivity. Pyrimidines are aromatic heterocycles that are commonly found in nucleic acids and are known for their ability to form hydrogen bonds, making them essential in many biochemical processes. In this compound, the pyrimidine ring is substituted with a phenyl group at the 5-position, which further enhances its electronic properties and stability.

Recent studies have highlighted the importance of substituted pyrimidines in drug design, particularly in the development of anti-cancer agents and kinase inhibitors. The phenyl group attached to the nitrogen atom in this compound contributes to its lipophilicity, which is a critical factor in determining its bioavailability and pharmacokinetic properties. This makes it a promising candidate for further exploration in medicinal chemistry.

The synthesis of 4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and possibly coupling reactions. The exact synthetic pathway may vary depending on the starting materials and reagents used, but it often requires careful optimization to achieve high yields and purity.

One of the most recent advancements in the study of this compound involves its application as a potential lead molecule for developing new therapeutic agents. Researchers have reported that this compound exhibits moderate inhibitory activity against certain protein kinases, which are key targets in cancer therapy. These findings suggest that further modifications to the molecule could enhance its potency and selectivity, making it a viable candidate for preclinical studies.

In addition to its biological applications, 4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide has also been studied for its potential use in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). However, more research is needed to fully understand its electronic behavior and compatibility with existing materials.

From a structural perspective, the molecule's amide group is highly polar, which influences its solubility and interactions with other molecules. This polarity can be both advantageous and challenging depending on the intended application. For instance, in pharmaceutical formulations, polar groups can improve solubility but may also affect permeability across biological membranes.

The presence of two phenyl groups in this compound also contributes to its stability under various conditions. Phenyl groups are known for their aromaticity and resistance to oxidation, which makes them ideal for use in compounds that require long-term stability or exposure to harsh environments.

Recent computational studies have provided deeper insights into the molecular dynamics of 4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide. These studies have revealed that the molecule exhibits significant conformational flexibility, which could influence its binding affinity to target proteins or enzymes. Understanding this flexibility is crucial for designing more effective drug molecules with improved pharmacodynamic properties.

In conclusion, 4-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]butanamide (CAS No: 2034604

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